molecular formula C8H10FNO B112136 2-Amino-2-(2-fluorophenyl)ethanol CAS No. 179811-62-2

2-Amino-2-(2-fluorophenyl)ethanol

Cat. No. B112136
M. Wt: 155.17 g/mol
InChI Key: SZOFSDXTFGOZLA-UHFFFAOYSA-N
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Description

“2-Amino-2-(2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H10FNO . It has a molecular weight of 155.17 . The IUPAC name for this compound is (2S)-2-amino-2-(2-fluorophenyl)ethanol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(2-fluorophenyl)ethanol” is 1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-Amino-2-(2-fluorophenyl)ethanol” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Fluorescence Studies

  • Fluorescence Behavior and Quantum Yields : N-aryl-2-aminoquinolines, including compounds related to 2-Amino-2-(2-fluorophenyl)ethanol, exhibit varied fluorescence properties influenced by hydrogen bonding, solvent interactions, and substituent groups. Studies reveal that fluorescence quantum yield is affected by the nature of substituent groups and solvent-specific interactions (Hisham et al., 2019).

X-Ray Crystallography

  • Structural Insights via Crystallography : X-ray crystallography of related compounds, like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, provides structural details essential for understanding molecular interactions and properties. These studies reveal crystal structures and intermolecular interactions critical for chemical synthesis and application (Percino et al., 2008).

Synthesis Processes

  • New Synthesis Processes : The development of new synthesis methods for related compounds, like 2-(4-Aminophenyl) Ethanol, is an area of active research. These methods aim to improve yields, purity, and efficiency, which is crucial for industrial applications (Zhang Wei-xing, 2013).

Spectroscopy Studies

  • Conformation and Spectroscopy : The study of conformations and laser-induced fluorescence spectroscopy of jet-cooled compounds like 2-(p-fluorophenyl)ethanol provides insights into the molecular structure and behavior under different conditions. These studies assist in understanding the physical and chemical properties of these compounds (Panja et al., 2005).

Chemical Intermediates

  • Role as Chemical Intermediates : Derivatives of 2-Amino-2-(2-fluorophenyl)ethanol, such as 1-(p-fluorophenyl)-2-(2′-pyridyl)ethanol, are investigated for their role as intermediates in chemical reactions. This research is significant for the development of new materials and pharmaceuticals (Percino et al., 2007).

Tuning Fluorescence Properties

  • Tuning of Fluorescence Properties : Research on N-alkyl and N-phenyl derivatives of aminoquinolines, related to 2-Amino-2-(2-fluorophenyl)ethanol, shows how fluorescence properties can be tuned through molecular modifications. This is vital for applications in bioimaging and sensors (Cheon et al., 2007).

Enantioselective Synthesis

  • Enantioselective Synthesis : Research into the enantioselective synthesis of fluorophenyl ethanol compounds is crucial for the production of specific enantiomers used in pharmaceuticals. This research has applications in drug development and chiral chemistry (ChemChemTech, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-Amino-2-(2-fluorophenyl)ethanol” are not mentioned in the search results, research into similar compounds suggests potential applications in the development of new therapeutic agents . Indole derivatives, for example, have shown diverse biological activities and have potential for further exploration .

properties

IUPAC Name

2-amino-2-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOFSDXTFGOZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564730
Record name 2-Amino-2-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-fluorophenyl)ethanol

CAS RN

179811-62-2
Record name β-Amino-2-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179811-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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